2-{[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the bromophenyl and pyrimidinyl intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include bromobenzene, pyrimidine derivatives, and thiol compounds. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-CHLORO-2-METHYLPHENYL)ACETAMIDE
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4,6-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
What sets 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15BrClN3OS |
---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3OS/c1-12-2-7-15(21)10-17(12)23-18(25)11-26-19-22-9-8-16(24-19)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
QRRCUTFTMBHFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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